4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline
Overview
Description
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11BrF3N. It is characterized by the presence of a bromine atom, an isopropyl group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline is the sphingosine-1-phosphate (S1P) receptors . These receptors play a crucial role in the immune system, particularly in the regulation of lymphocyte trafficking .
Mode of Action
The compound acts as an agonist on four of the five known S1P receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the S1P receptors, triggering a response.
Biochemical Pathways
The activation of S1P receptors by this compound can affect various biochemical pathways. One of the key pathways influenced is the regulation of lymphocyte trafficking . This can have downstream effects on immune response and inflammation.
Result of Action
The activation of S1P receptors by this compound can lead to changes at both the molecular and cellular levels. For instance, it can influence the movement and function of lymphocytes, which are a type of white blood cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline typically involves a multi-step processThe reaction conditions often involve the use of bromine or a brominating agent and a trifluoromethylating reagent under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Lacks the isopropyl group, which can affect its reactivity and applications.
N-Isopropyl-3-(trifluoromethyl)aniline: Lacks the bromine atom, leading to different chemical properties and reactivity.
4-Bromo-N-isopropylaniline: Lacks the trifluoromethyl group, which can influence its biological activity
Uniqueness
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline is unique due to the combination of the bromine, isopropyl, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-propan-2-yl-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXVOQUZHKHZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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